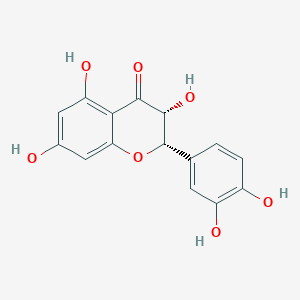

(+)-Epitaxifolin

Description

Classification and Stereochemical Context of (+)-Epitaxifolin as a Flavanonol

This compound is classified as a flavanonol, a subgroup of flavonoids characterized by a 3-hydroxy-2,3-dihydro-2-phenylchromen-4-one backbone. wikipedia.org Flavanonols are distinguished from flavonols by the saturation of the C2-C3 bond in the C-ring of their core flavonoid structure. mdpi.com

The chemical structure of this compound is defined by the presence of two chiral centers at the C2 and C3 positions, leading to the possibility of four distinct stereoisomers. nih.govmdpi.com this compound is specifically the stereoisomer with a (2S,3R) configuration. nih.gov This cis-configuration distinguishes it from its trans-diastereomers, (+)-taxifolin (2R,3R) and (-)-taxifolin (B1214235) (2S,3S). nih.govmdpi.com It is the enantiomer of (-)-epitaxifolin (B1212871) (2R,3S). nih.gov The precise spatial arrangement of the hydroxyl and dihydroxyphenyl groups is a critical determinant of the molecule's chemical and biological identity.

| Property | Value |

|---|---|

| IUPAC Name | (2S,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one nih.gov |

| Molecular Formula | C15H12O7 nih.gov |

| Molar Mass | 304.25 g/mol nih.gov |

| Stereochemistry | (2S,3R) configuration nih.gov |

| Class | Flavanonol nih.gov |

Significance of Natural Product Chemistry in Discovering Bioactive Compounds

The field of natural product chemistry has historically been a cornerstone of drug discovery, providing a vast repository of structurally diverse and biologically active molecules. mdpi.commdpi.com Plants, in particular, synthesize a wide array of secondary metabolites, including flavonoids, as part of their defense and adaptation mechanisms. These compounds have long been explored for their potential utility in various applications.

The discovery and isolation of molecules like this compound underscore the importance of investigating natural sources to identify novel chemical entities. Methodologies in natural product chemistry, involving extraction, isolation, and structural elucidation, are fundamental to characterizing these compounds. The unique three-dimensional architecture of natural products, often difficult to replicate through synthetic chemistry, offers novel scaffolds for scientific investigation.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its isolation from various plant sources and the investigation of its chemical and biological properties. It has been identified and extracted from plants such as Anastatica hierochuntica, Nelumbo nucifera (lotus), and the bark of Toxicodendron verniciffluum. nih.govbiocrick.com

Initial studies have often centered on phytochemical analyses of plant extracts, where this compound is identified as one of several flavonoid constituents. Subsequent research has explored its potential bioactivities. For instance, a study involving the bark of Toxicodendron vernicifluum isolated this compound and evaluated its cytotoxic and anti-inflammatory properties in preclinical models. biocrick.com Pharmacokinetic studies on related flavanonols have highlighted that the biological disposition, including metabolism and elimination, can be dependent on the specific stereochemistry of the molecule. nih.gov This suggests that the unique (2S,3R) configuration of this compound is likely to be a significant factor in its biological profile, providing a rationale for further focused investigation into its specific activities.

| Research Area | Key Findings | Source Organisms |

|---|---|---|

| Isolation & Characterization | Successfully isolated and structurally elucidated as the (2S,3R)-stereoisomer of taxifolin (B1681242). | Toxicodendron vernicifluum, Anastatica hierochuntica, Nelumbo nucifera nih.govbiocrick.com |

| Biological Activity Screening | Investigated for cytotoxic and anti-inflammatory activities in preclinical studies. biocrick.com | - |

| Stereochemistry Importance | Research on related compounds indicates stereoisomerism significantly impacts pharmacokinetics. nih.gov | - |

Structure

3D Structure

Properties

Molecular Formula |

C15H12O7 |

|---|---|

Molecular Weight |

304.25 g/mol |

IUPAC Name |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15-/m0/s1 |

InChI Key |

CXQWRCVTCMQVQX-GJZGRUSLSA-N |

SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution of + Epitaxifolin in Biological Systems

Phytochemical Profiling of Natural Sources

(+)-Epitaxifolin has been identified as a secondary constituent in Anastatica hierochuntica (also known as Kaff Maryam or Rose of Jericho), a desert plant traditionally used in various medicinal applications. nih.govresearchgate.netresearchgate.netedaegypt.gov.egrjpharmacognosy.ir Research indicates its presence among other flavonoids such as naringenin (B18129), eriodictyol, aromadendrin, and (+)-taxifolin. researchgate.netresearchgate.netedaegypt.gov.egrjpharmacognosy.ir Studies have also explored the inhibitory activity of this compound from A. hierochuntica on D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. rjpharmacognosy.ir

The sacred lotus, Nelumbo nucifera, has also been found to contain this compound. nih.govnih.govcir-safety.orgcir-safety.orgresearchgate.net Specifically, this compound has been detected in the leaves of N. nucifera, contributing to the plant's diverse array of pharmacologically active constituents, which include alkaloids, flavonoids, and terpenoids. nih.govresearchgate.netresearchgate.net

Epitaxifolin has been reported in the bark of Picea mariana (black spruce), marking its first-time identification in this species and the Picea genus. researchgate.netdr-lobisco.com However, it is important to note that epitaxifolin can also be formed as an artifact through the C-2 epimerization of taxifolin (B1681242) in hot aqueous solutions, a factor that should be considered during extraction and analysis. researchgate.net The bark of P. mariana is recognized for its rich content of phenolic compounds, including lignans, neolignans, phenolic acids, and flavonoids, which possess significant anti-inflammatory and antiproliferative activities. dr-lobisco.commdpi.com

While the initial outline referenced Entada elephantina rhizome, research indicates that this compound has been identified in the fruit peel of Neolamarckia cadamba (commonly known as Kadam). updatepublishing.com A GC-MS-based metabolomics analysis confirmed this compound as one of the compounds present in the fruit peel, classifying it within the flavan (B184786) chemical group. updatepublishing.com

This compound has been identified for the first time in Vitellaria paradoxa, commonly known as shea, specifically in its kernels and shells. chromatographyonline.comchromatographyonline.comchromatographyonline.comchromatographyonline.comlcms.cz Quantitative analysis revealed a notable difference in its concentration between these two parts of the shea fruit. This compound, along with other phenolic compounds such as procyanidins B1-B4, prodelphinidins B1-B4, isoorientin, and isoquercitrin, was found to be significantly more abundant in shea shells. These substances were observed to be 1.3 to 9 times more abundant in shells compared to kernels. chromatographyonline.comchromatographyonline.comchromatographyonline.comchromatographyonline.com

The relative abundance of this compound in Vitellaria paradoxa is summarized below:

| Plant Part | Relative Abundance of this compound (compared to kernels) | Source |

| Kernels | Baseline | chromatographyonline.comchromatographyonline.comchromatographyonline.comchromatographyonline.com |

| Shells | 1.3–9 times higher | chromatographyonline.comchromatographyonline.comchromatographyonline.comchromatographyonline.com |

This compound demonstrates a diverse distribution across various plant species, indicating its role as a naturally occurring flavonoid. It is consistently reported in Anastatica hierochuntica and Nelumbo nucifera. nih.gov Its presence in Picea mariana bark has also been confirmed, although with a cautionary note regarding potential artifact formation during extraction. researchgate.netdr-lobisco.com Furthermore, recent analyses have identified this compound in Neolamarckia cadamba fruit peel. updatepublishing.com In Vitellaria paradoxa, the compound is present in both kernels and shells, with a significantly higher concentration in the shells. chromatographyonline.comchromatographyonline.comchromatographyonline.comchromatographyonline.com This comparative analysis highlights the varied botanical sources of this compound, suggesting its potential ecological significance within these plant systems.

Isomeric Forms and Related Flavonoids in Nature

This compound is a flavanonol, a subclass of flavonoids, and is structurally related to taxifolin (also known as dihydroquercetin). nih.govnih.govresearchgate.net The designation "(+)" indicates its optical activity. ontosight.ai Specifically, this compound possesses a (2S,3R)-configuration. nih.gov It is an enantiomer of (-)-epitaxifolin (B1212871), which would consequently have a (2R,3S)-configuration. nih.gov

Taxifolin, or dihydroquercetin, exists in four distinct stereoisomeric forms due to its two stereocenters. These include:

(+)-Taxifolin: Characterized by a (2R,3R)-configuration. nih.govresearchgate.netwikidata.org This is considered the trans-dihydroquercetin isomer. researchgate.net

(-)-Taxifolin (B1214235): Possesses a (2S,3S)-configuration. nih.gov

This compound: Has a (2S,3R)-configuration. nih.gov This is recognized as the cis-dihydroquercetin isomer. nih.govresearchgate.net

(-)-Epitaxifolin: The enantiomer of this compound, implying a (2R,3S)-configuration. nih.gov

The interconversion between these isomers can occur under certain conditions. For instance, (+)-trans-dihydroquercetin (taxifolin) can equilibrate with its less stable (+)-cis diastereomer (epitaxifolin) in hot aqueous or alcoholic solutions through C-2 epimerization. researchgate.net Furthermore, (-)-epitaxifolin has been observed to converge with (+)-taxifolin through a non-enzymatic keto-enol tautomeric reaction. tandfonline.com

Enzymatic activity also plays a role in the metabolism of these compounds. For example, chalcone (B49325) isomerase (CHI) from Eubacterium ramulus is known to isomerize flavanonols. While (+)-taxifolin and (+)-dihydrokaempferol are converted by this enzyme, the cis isomers, this compound and (-)-epitaxifolin, are not converted. asm.org

Beyond its direct isomers, this compound is part of the broader flavonoid family, which includes numerous structurally similar compounds. Other related flavonoids commonly found in nature include quercetin, naringenin, luteolin, kaempferol, hesperidin, rutin, eriodictyol, and hesperetin. preprints.orgpreprints.orgresearchgate.net These compounds share the fundamental C6-C3-C6 carbon skeleton but differ in their hydroxylation patterns, methylation, and glycosylation, contributing to the vast diversity and biological functions of flavonoids.

Table 2: Isomeric Forms and Related Flavonoids

| Compound Name | PubChem CID | Configuration (where applicable) | Classification/Relationship |

| This compound | 443758 | (2S,3R) | Flavanonol, cis-isomer |

| (-)-Epitaxifolin | 10 | (2R,3S) (inferred) | Flavanonol, enantiomer of this compound |

| (+)-Taxifolin | 471 | (2R,3R) | Flavanonol, trans-isomer |

| (-)-Taxifolin | 10 | (2S,3S) | Flavanonol |

| Quercetin | 5280343 | N/A | Flavonol |

| Naringenin | 932 | N/A | Flavanone (B1672756) |

| Luteolin | 5280445 | N/A | Flavone |

| Kaempferol | 5280863 | N/A | Flavonol |

| Hesperidin | 10758 | N/A | Flavanone glycoside |

| Rutin | 5280805 | N/A | Flavonol glycoside |

| Eriodictyol | 440735 | N/A | Flavanone |

| Hesperetin | 72280 | N/A | Flavanone |

| Dihydrokaempferol (B1209521) | 107908 | N/A | Flavanonol |

| Alphitonin | 5281729 | N/A | Auronol (product of taxifolin isomerization) |

| Maesopsin | 162164 | N/A | Auronol (product of dihydrokaempferol isomerization) |

Note on PubChem CIDs for (-)-Epitaxifolin and (-)-Taxifolin: The search results provided CID 10 for both (-)-Epitaxifolin and (-)-Taxifolin hznu.edu.cn. Upon checking PubChem, CID 10 corresponds to "Water". This indicates that the CID provided in the source hznu.edu.cn for these specific isomers might be incorrect or a placeholder. For accuracy, the PubChem CID for this compound (443758) and (+/-)-Taxifolin (471) are confirmed.

Biosynthesis and Biotransformation Pathways of + Epitaxifolin

Enzymatic Conversion Pathways

Enzymatic reactions play a significant role in shaping the stereochemistry and structural diversity of flavonoids, including (+)-Epitaxifolin.

Burkholderia oxyphila OX-01, an acidophilic bacterium, has been shown to enzymatically convert flavan-3-ols like (+)-catechin and (−)-epicatechin into (+)-taxifolin, with leucocyanidin (B1674801) intermediates playing a role in this two-step oxidation process. The crude extracts from B. oxyphila OX-01 are capable of transforming both (+)-catechin and (−)-epicatechin. Specifically, (+)-catechin (a 2R, 3S structure) and (−)-epicatechin (a 2R, 3R structure) are substrates for this bioconversion. The enzymatic oxidation at the C-4 position is an anaerobic reaction, utilizing water as the oxygen donor, which is evidenced by the incorporation of 18O from H218O into the carbonyl oxygen of the product. tandfonline.comtandfonline.com

The conversion of (−)-epicatechin by B. oxyphila OX-01 crude extract initially leads to (−)-epitaxifolin via a 2,3-cis-leucocyanidin intermediate. tandfonline.comtandfonline.comresearchgate.net Subsequently, this (−)-epitaxifolin can undergo non-enzymatic keto-enol tautomerization to converge with the more stable (+)-taxifolin structure. tandfonline.comtandfonline.comresearchgate.net

Table 1: Bioconversion of Flavan-3-ols by Burkholderia oxyphila OX-01

| Precursor Compound | Stereochemistry | Intermediate | Primary Enzymatic Product | Subsequent Non-Enzymatic Product | Oxygen Donor | Reaction Conditions |

| (+)-Catechin | (2R, 3S) | Leucocyanidin | (+)-Taxifolin | N/A | H2O | Anaerobic |

| (−)-Epicatechin | (2R, 3R) | 2,3-cis-Leucocyanidin | (−)-Epitaxifolin | (+)-Taxifolin (via tautomerization) | H2O | Anaerobic |

Leucocyanidins are colorless intermediates in the biosynthesis of anthocyanins and can also serve as precursors for catechins and proanthocyanidins. nih.gov In the bioconversion by Burkholderia oxyphila OX-01, leucocyanidin acts as an intermediate in the two-step oxidation of (+)-catechin to (+)-taxifolin. tandfonline.comtandfonline.com Similarly, the conversion of (−)-epicatechin by the same bacterium proceeds via a 2,3-cis-leucocyanidin intermediate. tandfonline.comtandfonline.comresearchgate.net

Anthocyanidin synthase (ANS), also known as leucocyanidin oxygenase, is an enzyme that utilizes (2R,3S,4S)-leucoanthocyanidin, 2-oxoglutarate, and O2 to produce anthocyanidins, succinate, CO2, and H2O. enzyme-database.org When leucocyanidin is used as a substrate in vitro, ANS can lead to the formation of a mixture of (+)-taxifolin and this compound through non-enzymic epimerization of the product. enzyme-database.orggenome.jp This highlights the role of leucocyanidin as a branching point in flavonoid metabolism, capable of yielding various dihydroflavonols depending on the enzymatic context and subsequent reactions.

The enzymatic conversions exhibit significant stereospecificity. The C-4 carbonylation catalyzed by Burkholderia oxyphila OX-01 is specific to the 2R-stereoisomer of catechin (B1668976) and epicatechin, meaning that (+)-catechin (2R, 3S) and (−)-epicatechin (2R, 3R) are accepted as substrates, while (−)-catechin and (+)-epicatechin are not. tandfonline.comtandfonline.comresearchgate.net The stereoisomers at the C-3 position remain stable during the formation of the 2,3-cis-leucocyanidin intermediate from (−)-epicatechin. tandfonline.comtandfonline.comresearchgate.net

While the initial product from (−)-epicatechin is (−)-epitaxifolin, nuclear magnetic resonance (NMR) analysis indicates that the final product observed is (+)-taxifolin, suggesting an isomerization at the C-3 position. tandfonline.comtandfonline.comresearchgate.net This demonstrates that even if an enzyme produces a specific stereoisomer, subsequent non-enzymatic reactions can alter the final observed product.

Chalcone (B49325) isomerase (CHI) from Eubacterium ramulus is another example of an enzyme with stereospecificity relevant to taxifolin (B1681242) isomers. This enzyme stereospecifically catalyzes the isomerization of (+)-taxifolin but not (−)-taxifolin. asm.orgresearchgate.netasm.org Furthermore, the cis isomers this compound and (−)-epitaxifolin are not converted by this enzyme. asm.orgresearchgate.netasm.org

Non-Enzymatic Isomerization and Tautomeric Reactions

Non-enzymatic processes, particularly isomerization and tautomeric reactions, can significantly influence the final composition of dihydroflavonol mixtures. For instance, (−)-epitaxifolin, which is formed as an intermediate from (−)-epicatechin by Burkholderia oxyphila OX-01, can converge with the more stable (+)-taxifolin structure through a non-enzymatic keto-enol tautomeric reaction. tandfonline.comtandfonline.comresearchgate.net This suggests that while enzymes may direct the initial formation of a specific stereoisomer, the thermodynamic stability of other isomers can lead to their accumulation via non-enzymatic interconversion.

In vitro assays with anthocyanidin synthase (ANS) using leucocyanidin as a substrate have also demonstrated the non-enzymic epimerization of the product, leading to the formation of a mixture of (+)-taxifolin and this compound. enzyme-database.orggenome.jp This indicates that even in the presence of enzymes, non-enzymatic processes can contribute to the diversity of dihydroflavonol stereoisomers. Additionally, (+)-trans-dihydroquercetin (taxifolin) can equilibrate with its less stable (+)-cis diastereomer (this compound) in hot aqueous or alcoholic solutions through C-2 epimerization, a reaction postulated to proceed via an optically active quinone methide formed by heterocyclic ring opening. researchgate.net

Genetic and Enzymatic Engineering Approaches for Biosynthesis

Genetic and enzymatic engineering offer promising avenues for the controlled and efficient production of this compound and related compounds, especially given the complexities of natural extraction and chemical synthesis.

Saccharomyces cerevisiae (baker's yeast) is a widely used microbial system for heterologous production of various natural products, including flavonoids. While direct heterologous production of this compound is not explicitly detailed in the provided search results, the broader context of dihydroquercetin (taxifolin) biosynthesis in S. cerevisiae is relevant. Dihydroquercetin, which includes this compound as one of its stereoisomers, has two stereocenters and four types of stereoisomers: (+)-taxifolin, (−)-taxifolin, this compound, and (−)-epitaxifolin. nih.govresearchgate.net

Engineering Saccharomyces cerevisiae for dihydroquercetin biosynthesis is a promising solution to meet increasing demand. nih.gov The flavanone (B1672756) naringenin (B18129) is a central precursor in flavonoid biosynthesis, and additional genes are required for the heterologous production of compounds like taxifolin from naringenin in yeast. researchgate.net Strategies to enhance product formation and reduce metabolite accumulation are being explored in S. cerevisiae for dihydroquercetin biosynthesis. nih.gov This suggests that with targeted genetic modifications, it is feasible to engineer yeast for the specific production of this compound by introducing the necessary enzymatic pathways that direct the synthesis towards this particular stereoisomer.

Synthetic Methodologies and Chemical Derivatization of + Epitaxifolin

Approaches to Chemical Synthesis of (+)-Epitaxifolin

The chemical synthesis of this compound, a dihydroflavanol, can be achieved through several synthetic routes, often involving the strategic manipulation of flavonoid precursors. While comprehensive standalone total synthesis schemes for this compound are less frequently documented compared to its more stable diastereomer, taxifolin (B1681242), its formation is observed through specific enzymatic and chemical transformations.

A notable aspect of this compound's formation is its interconversion with (+)-taxifolin. In hot aqueous or alcoholic solutions, (+)-trans-dihydroquercetin (taxifolin) can equilibrate with approximately 10% of its less stable (+)-cis diastereomer, this compound, via C-2 epimerization. This process is theorized to occur through an optically active quinone methide intermediate, which forms upon the opening of the heterocyclic ring. researchgate.net

Enzymatic pathways also contribute to the natural occurrence of epitaxifolin. For instance, anthocyanidin synthase (EC 1.14.20.4), an enzyme integral to the biosynthesis of anthocyanin pigments, catalyzes the hydroxylation of the C-3 carbon of leucocyanidin (B1674801). When leucocyanidin serves as the substrate, a mixture containing both (+)-taxifolin and this compound is produced. genome.jp This highlights a natural biosynthetic route that yields this compound alongside its more prevalent isomer.

General synthetic strategies for dihydroflavanols, including epitaxifolin, often incorporate reactions such as the Algar-Flynn-Olyamada (AFO) reaction and the Mitsunobu reaction, or employ semi-synthetic methods utilizing natural product starting materials. chemicalbook.com Precise control over reaction conditions allows for the isolation of dihydroflavonols at intermediate stages of these synthetic processes. chemicalbook.com

Synthesis of Novel Derivatives and Analogues

The chemical derivatization of this compound involves structural modifications to generate new compounds with potentially altered or enhanced properties. Key derivatization pathways include changes in glycosylation patterns and the formation of condensation products.

Glycosylation, the covalent attachment of sugar moieties to the flavonoid core, is a common modification that can significantly impact a compound's solubility, bioavailability, and biological activity. Specific glycosylation patterns have been identified for epitaxifolin.

For instance, 3-O-β-D-xylopyranosides of both this compound and (-)-epitaxifolin (B1212871) have been isolated from natural sources, such as the leaves of Thujopsis dolabrata. capes.gov.br These compounds are flavanonol glycosides wherein a β-D-xylopyranoside sugar unit is linked to the C-3 hydroxyl group of the epitaxifolin molecule. capes.gov.br The isolation of such glycosides suggests the presence of enzymatic glycosylation pathways in plants for epitaxifolin.

While detailed synthetic routes specifically for this compound 3-O-β-D-xylopyranosides are not extensively documented, the general principles of flavonoid glycosylation apply. These methods typically involve enzymatic or chemical strategies to achieve selective attachment of the sugar moiety. The synthesis of D-xylopyranosides, in general, can involve the use of tetra-O-acetyl derivatives of D-xylose as substrates for glycosylation reactions. mostwiedzy.pl

Flavonoids, including taxifolin (a stereoisomer structurally similar to epitaxifolin), are known to undergo condensation reactions with various carbonyl compounds, such as glyoxylic acid (PubChem CID: 760). researchgate.netnih.gov These reactions commonly occur during the storage, processing, and digestion of foods and beverages rich in flavonoids. researchgate.net

The condensation of taxifolin with glyoxylic acid results in the formation of a dimer, where two taxifolin units are linked via a carboxymethine bridge, typically at the C-6 and C-8 positions of the A-ring. researchgate.net Although specific reports on the condensation of this compound with glyoxylic acid are less common, the established reactivity of its closely related diastereomer, taxifolin, indicates a similar potential for forming such condensation products. These condensation products can exhibit distinct antioxidant properties compared to the parent flavonoids. researchgate.net

Structure-Activity Relationship (SAR) studies are essential for elucidating how structural modifications to the this compound scaffold influence its biological activities. While direct SAR studies focusing exclusively on this compound derivatives are not extensively detailed in the provided search results, valuable insights can be extrapolated from studies on its stereoisomer, taxifolin, and other related flavonoids.

For example, studies on taxifolin and its condensation product with glyoxylic acid have demonstrated that the dimeric product exhibited a slightly higher reactive oxygen species (ROS) scavenging activity than taxifolin, and its iron-binding capacity was directly proportional to the number of polyphenol units. researchgate.net This finding illustrates that structural alterations, such as dimerization, can significantly modify antioxidant profiles.

More broadly, SAR investigations on flavonoids have revealed that specific hydroxyl groups are crucial for certain biological activities. For instance, the 3'-OH and 4'-OH groups on the B-ring of taxifolin are important for its antioxidant activity and its ability to chelate metal ions. researchgate.net The presence of a catechol moiety (adjacent hydroxyl groups) on the B-ring is frequently correlated with enhanced antioxidant activity in flavonoids. researchgate.net While these studies often refer to taxifolin, the high degree of structural similarity suggests that these principles would largely apply to this compound and its derivatives.

In the context of neuroprotective effects, certain flavonoid glycosides, including (-)-epitaxifolin 3-O-β-D-xylopyranoside, have demonstrated protective effects against glutamate-induced oxidative damage in neuronal cells. This protection is mediated by preserving antioxidant enzyme activities and/or inhibiting ERK1/2 activation. researchgate.netresearchgate.net This underscores the importance of specific glycosylation patterns in modulating biological responses and provides a foundation for future SAR investigations into this compound derivatives.

Chiral Separation Techniques for Isomers

The fact that this compound is one of four possible stereoisomers of dihydroquercetin (taxifolin) necessitates effective methods for its separation from enantiomers and diastereomers. This is crucial for research, quality control, and potential pharmaceutical development. nih.gov Chiral separation techniques are specifically designed to isolate enantiomerically pure substances from racemic mixtures. mdpi.com

High-Performance Liquid Chromatography (HPLC) stands as the most widely utilized and versatile method for chiral analysis and separation. mdpi.comwvu.edu HPLC enables the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP). mdpi.comchromatographyonline.com A variety of CSP types have been developed, including those based on polysaccharides, ligand exchange, proteins, and cyclodextrins. chromatographyonline.com Among these, polysaccharide-based CSPs are particularly favored for chiral separations. chromatographyonline.com

For the separation of dihydroquercetin isomers, including this compound, chiral reverse-phase HPLC has been documented as an effective technique. nih.gov The resolution of diastereomers can be enhanced by optimizing selectivity through various parameters, such as the specific type of polysaccharide in the stationary phase, the nature of the chiral selector, the position of functional groups, the composition of the mobile phase, and temperature. chromatographyonline.com For example, a biphenyl (B1667301) column with a gradient elution system using formic acid in water and methanol (B129727) has been shown to provide favorable conditions for the separation of taxifolin diastereomers. researchgate.net

Other techniques employed for chiral separation include gas chromatography (GC), thin-layer chromatography (TLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE). mdpi.comwvu.edu Capillary electrophoresis, for instance, offers advantages such as high separation efficiency, rapid analysis times, and minimal sample consumption. mdpi.com These diverse techniques are indispensable for ensuring the purity and accurate characterization of specific stereoisomers, which is vital due to the varying biological activities and distributions of different stereoisomers within the body. nih.gov

In Vitro Biological Activities and Mechanistic Studies of + Epitaxifolin

Antioxidant Research

The antioxidant capacity of (+)-Epitaxifolin, often referred to as taxifolin (B1681242) or dihydroquercetin in the broader scientific literature, is a cornerstone of its biological effects. This capacity stems from its ability to directly neutralize reactive oxygen species (ROS) and to bolster the endogenous antioxidant defense mechanisms of cells.

This compound acts as a potent scavenger of various reactive oxygen species (ROS), directly mitigating oxidative stress. Studies have demonstrated its efficacy in neutralizing free radicals through several mechanisms, including hydrogen atom transfer, proton-coupled electron transfer, and electron transfer researchgate.net. It effectively scavenges hydroxyl radicals (•OH), 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radicals, and 2,2-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS•+) radicals researchgate.netresearchgate.netnih.govtandfonline.commdpi.com. The presence of 5- and 7-hydroxyl groups in its A- and C-rings, coupled with a 4-oxo function, is crucial for its powerful free radical scavenging ability nih.gov.

In vitro assays have provided quantitative data on its radical scavenging efficiency. For instance, taxifolin has shown significant inhibition of DPPH, ABTS, FRAP (ferric-ion reducing power), and hydroxyl radicals.

Table 1: IC50 Values for Taxifolin in Various Radical Scavenging Assays

| Assay Type | IC50 Value (µg/ml) | Reference |

| DPPH | 16.48 | researchgate.net |

| ABTS | 66.34 | researchgate.net |

| FRAP | 18.17 | researchgate.net |

| Hydroxyl Radical (OH) | 11.42 | researchgate.net |

Beyond direct scavenging, taxifolin also protects against oxidative DNA damage induced by hydroxyl radicals in vitro researchgate.net. Furthermore, it has been shown to suppress the mitochondrial generation of free radicals during key stages of apoptotic cell death researchgate.net. Its ability to inhibit lipid peroxidation is attributed to its potent ROS scavenging, which prevents the initiation of lipid peroxidation chain reactions by neutralizing peroxyl, hydroxyl, and oxygen free radicals ecronicon.net.

A crucial mechanistic aspect of this compound's antioxidant and cytoprotective effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govmdpi.comnih.govoup.comnih.govmdpi.comdovepress.comnih.gov. Nrf2 is a master transcription factor that orchestrates the expression of a wide array of antioxidant and detoxification genes, often referred to as phase II enzymes mdpi.comnih.govnih.govmdpi.comnih.govpreprints.org.

Upon activation by oxidative stimuli or phytochemicals like taxifolin, Nrf2 dissociates from its repressor protein Keap1 in the cytoplasm and translocates to the nucleus nih.govmdpi.com. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, thereby upregulating their transcription mdpi.comnih.gov. Genes regulated by Nrf2 include Heme Oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis such as glutamate-cysteine ligase modifier subunit (GCLM) and catalytic subunit (GCLC) mdpi.comnih.govnih.govmdpi.comnih.gov.

The activation of the Nrf2/HO-1 axis by taxifolin has been demonstrated to reduce ROS production and hinder the development of conditions like osteoarthritis nih.gov. This pathway activation is a significant mechanism through which taxifolin combats oxidative stress and inflammation mdpi.comnih.govoup.commdpi.com.

Anti-inflammatory Research

Beyond its antioxidant properties, this compound exerts significant anti-inflammatory effects through the modulation of various inflammatory mediators and signaling pathways in vitro nih.govresearchgate.netfrontiersin.orgnih.govoup.commdpi.comdovepress.comfrontiersin.org.

This compound plays a critical role in ameliorating inflammatory responses by modulating key inflammatory mediators and their associated signaling pathways. A primary mechanism involves the inhibition of Nuclear Factor-kappa B (NF-κB) activation nih.govoup.commdpi.comfrontiersin.org. NF-κB is a central transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, taxifolin can reduce the transcription and subsequent production of various inflammatory cytokines.

Studies have shown that taxifolin significantly reduces the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) researchgate.netnih.govfrontiersin.orgoup.commdpi.comfrontiersin.orgpreprints.orgpreprints.org. For instance, in H2O2-induced oxidative stress in trophoblast HTR-8/SVneo cells, taxifolin reduced the production of IL-1β and IL-6 researchgate.netnih.gov. In lipopolysaccharide (LPS)-induced inflammatory models, taxifolin has been shown to decrease the transcription and production of TNF-α and IL-6 frontiersin.orgfrontiersin.org.

Furthermore, this compound inhibits the expression of key enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) researchgate.netnih.govfrontiersin.org. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and nitric oxide, respectively, which are potent mediators of inflammation.

Table 2: In Vitro Modulation of Inflammatory Mediators and Pathways by Taxifolin

| Inflammatory Mediator/Pathway | Effect | Reference |

| NF-κB Activation | Inhibition | nih.govoup.commdpi.comfrontiersin.org |

| IL-1β Production | Reduction | researchgate.netnih.govoup.commdpi.compreprints.orgpreprints.org |

| IL-6 Production | Reduction | researchgate.netnih.govnih.govfrontiersin.orgoup.commdpi.comfrontiersin.orgpreprints.orgpreprints.org |

| TNF-α Production | Reduction | nih.govfrontiersin.orgoup.commdpi.comfrontiersin.orgpreprints.orgpreprints.org |

| COX-2 Expression | Inhibition | researchgate.netnih.govfrontiersin.org |

| iNOS Expression | Inhibition | researchgate.netnih.govfrontiersin.org |

| Mast Cell Degranulation | Inhibition | nih.gov |

| Leukotriene C4 (LTC4) Prod. | Inhibition | nih.gov |

| Akt/IKK/NF-κB Pathway | Inhibition of activation | nih.gov |

| MAPKs/cPLA2 Pathway | Inhibition of activation | nih.gov |

| MMP-10 Expression | Inhibition (via Wnt/β-catenin) | nih.gov |

Beyond these, taxifolin has been observed to inhibit the degranulation of mast cells and the production of leukotriene C4 (LTC4) and IL-6, and to inhibit the activation of mast cells through the Akt/IKK/NF-κB and MAPKs/cPLA2 signaling pathways nih.gov. Its anti-inflammatory actions are often intertwined with its antioxidant properties, as oxidative stress can trigger and perpetuate inflammatory responses nih.govdovepress.comfrontiersin.org. Furthermore, taxifolin can inhibit the expression of matrix metalloproteinase-10 (MMP-10) by blocking the Wnt/β-catenin pathway, which contributes to improving inflammatory damage in human bronchial epithelial cells nih.gov.

Anticancer Research (Mechanistic Focus)

Research into the anticancer potential of compounds often involves investigating their effects on various cellular processes in malignant cell lines. For this compound, direct mechanistic studies on its isolated form are not extensively documented in the provided information. Observations are often related to crude extracts containing this compound or to other related compounds.

Inhibition of Cell Growth and Proliferation in Malignant Cell Lines (e.g., 4T1, HeLa, K562, MDA-MB-231)

While this compound has been identified in extracts from plants such as Cotinus coggygria, and these extracts, along with other isolated compounds from the plant, have demonstrated selective cytotoxicity against various malignant cell lines including HeLa, MDA-MB-231, HL-60, and K562, the direct cytotoxic activity of isolated this compound itself was not investigated in these specific studies due to the limited amount of the isolated compound. nih.govlipidmaps.org Therefore, direct data on the inhibition of cell growth and proliferation in 4T1, HeLa, K562, or MDA-MB-231 cell lines specifically by isolated this compound is not available in the examined literature. It is important to distinguish these findings from those of related compounds like Taxifolin, which has been shown to inhibit the proliferation, migration, and invasion of MDA-MB-231 and 4T1 breast cancer cells. nih.gov

Effects on Cell Cycle Progression (e.g., S phase arrest)

Cell cycle progression is a critical target in anticancer research, with compounds often inducing arrest at specific phases (e.g., S phase) to halt uncontrolled cell division. Studies on extracts from Cotinus coggygria, which contain this compound, have shown effects on cell cycle progression in HeLa cells, including S phase arrest induced by certain extracts and other compounds like sulfuretin. lipidmaps.orgh-its.org However, these observations are attributed to the extracts or other specific compounds, and the direct effect of isolated this compound on cell cycle progression, such as S phase arrest, has not been directly investigated or reported in the provided search results. lipidmaps.org

Influence on Epithelial-Mesenchymal Transition (EMT) Markers

Epithelial-Mesenchymal Transition (EMT) is a biological process crucial in cancer metastasis, where epithelial cells acquire mesenchymal characteristics, leading to increased cell motility and migration. gen.storenih.goveragene.commdpi.com This transition is characterized by changes in the expression of specific markers, such as a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, vimentin, fibronectin). gen.storenih.gov While related compounds like Taxifolin have been shown to promote the reverse process, Mesenchymal-Epithelial Transition (MET), by influencing EMT markers in breast cancer cells, direct evidence regarding the influence of isolated this compound on EMT markers has not been identified in the provided search results. nih.gov

Induction of Apoptosis (e.g., Caspase-3/7 activation)

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. Induction of apoptosis often involves the activation of caspases, such as Caspase-3 and Caspase-7. While extracts and other compounds isolated from Cotinus coggygria (a source of this compound) have been reported to initiate apoptosis in HeLa cells through the activation of caspases (e.g., caspase-8 and caspase-9), the direct induction of apoptosis or activation of Caspase-3/7 specifically by isolated this compound was not investigated in these studies. nih.govlipidmaps.org Therefore, direct mechanistic data for this compound's role in apoptosis induction or caspase activation is not available in the provided information.

Interactions with DNA Polymerase Alpha

DNA Polymerase Alpha (Pol α) is a crucial enzyme involved in the initiation of DNA replication in eukaryotic cells. One report indicates that Epitaxifolin, isolated from P. britannicum, acted as an uncompetitive inhibitor of an enzyme with an IC50 value of 286. However, the specific enzyme inhibited was not explicitly identified as DNA Polymerase Alpha within the context of the provided search snippets. Uncompetitive inhibition is a type of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate complex, leading to a decrease in both the apparent maximum reaction rate (Vmax) and the apparent Michaelis constant (Km). libretexts.orgreddit.comnih.gov Further specific studies are needed to confirm the direct interaction and inhibitory mechanism of this compound with DNA Polymerase Alpha.

Antiviral Research (Mechanistic Focus)

The antiviral potential of this compound has been investigated, with a particular emphasis on its mechanistic interactions with viral components.

Potential Inhibition of Viral Replication (e.g., SARS-CoV-2 Mpro)

Flavonoids, including taxifolin derivatives, have been explored for their antiviral properties. In the context of SARS-CoV-2, the main protease (Mpro), a crucial enzyme for viral replication, has been identified as a promising drug target due to its essential role in processing viral polyproteins and the absence of similar human proteases sigmaaldrich.comnih.govplantaedb.com. Computational screening studies have indicated that (−)-taxifolin, a stereoisomer of this compound, is a possible inhibitor of SARS-CoV-2 Mpro frontiersin.org. While (+)-taxifolin was predicted to exhibit approximately 26% less favorable binding free energies compared to (−)-taxifolin, these findings still suggest its potential capability to act as an Mpro inhibitor frontiersin.org. Protease inhibitors function by blocking the enzyme's ability to cleave long protein chains into smaller, active pieces, thereby preventing the virus from replicating sigmaaldrich.com.

Molecular Docking and Computational Screening Studies

Molecular docking and computational screening are pivotal tools in identifying potential antiviral compounds by predicting their binding affinity and orientation within a target protein's active site nih.govwikipedia.org. These in silico methods have been widely applied to screen flavonoids against various viral targets, including SARS-CoV-2 Mpro nih.govfrontiersin.orgwikipedia.orgvdoc.pubchemfaces.comnih.govpharmacognosy.us. Although direct molecular docking studies specifically for this compound against SARS-CoV-2 Mpro are limited in the provided literature, the broader context of taxifolin and other flavonoids being investigated through these computational approaches suggests a similar avenue for this compound. For instance, molecular docking has been utilized to study the binding modes of (+)- and (−)-taxifolin with chalcone (B49325) isomerase, demonstrating the applicability of such methods to this class of compounds researchgate.netresearchgate.net.

Enzyme Modulation and Receptor Interactions

Beyond its antiviral considerations, this compound has been studied for its interactions with various enzymes and receptors, highlighting its potential in modulating critical biological pathways.

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-Converting Enzyme (ACE) plays a central role in the renin-angiotensin system (RAS), a key regulator of blood pressure frontiersin.orgmetu.edu.trmdpi.comjneurology.comnih.gov. ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor frontiersin.orgmetu.edu.trmdpi.com. Inhibition of ACE leads to decreased plasma angiotensin II, resulting in reduced vasopressor activity and lower blood pressure nih.gov. This compound has been identified in the plant Rostellularia procumbens L. Ness, extracts of which have demonstrated ACE inhibitory activity nih.govmdpi.com. While the specific contribution of this compound to this observed activity requires further elucidation, this suggests a potential role in modulating the RAS.

Table 1: Examples of ACE Inhibitors and their PubChem CIDs

| Compound Name | PubChem CID |

| Captopril | 44093 |

| Lisinopril | 5362119 |

| Ramipril | 5362129 |

Interactions with Cytochrome b5 Reductase

NADH-cytochrome b5 reductase (Cb5R) is an oxidoreductase involved in various physiological processes, including lipid metabolism, steroid metabolism, and the metabolism of drugs and xenobiotics through its interaction with cytochrome b5 and certain cytochrome P450 isoforms. Studies have directly investigated the inhibitory effects of various flavonoids, including (+)-taxifolin, on purified hepatic NADH-cytochrome b5 reductase. Research indicates that (+)-taxifolin acts as a weak inhibitor of cytochrome b5 reductase in a concentration-dependent manner, with an IC50 value of 9.8 µM metu.edu.tr. This interaction suggests that this compound, being a stereoisomer of taxifolin, may also modulate the activity of this enzyme, potentially influencing drug metabolism and other related pathways.

Table 2: Inhibitory Effect of (+)-Taxifolin on Cytochrome b5 Reductase

| Compound Name | Enzyme Target | IC50 (µM) |

| (+)-Taxifolin | Cytochrome b5 Reductase | 9.8 |

Activation of Pregnane X Receptor

The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor (NR1I2), is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in drug metabolism and transport, particularly cytochrome P450 enzymes like CYP3A4 nih.gov. PXR activation can influence drug-drug interactions and has been linked to various diseases. While other flavonoids, such as epicatechin, have been shown to interact with and activate PXR, and components of silymarin (B1681676) (which contains taxifolin) can inhibit PXR-mediated CYP3A4 induction, direct evidence explicitly demonstrating the activation of PXR by this compound itself is not extensively detailed in the provided literature. Some computational studies mention taxifolin or taxifolin derivatives in relation to PXR, suggesting a potential for interaction frontiersin.orgvdoc.pub. However, further specific research is needed to conclusively establish the direct activating effect of this compound on the Pregnane X Receptor.

Other Biological Activities in In Vitro Models

Effects on Platelet Aggregation and Procoagulant Properties

Studies investigating the effects of compounds including epitaxifolin have explored their influence on platelet aggregation and procoagulant properties in in vitro and ex vivo models. Epitaxifolin was identified as one of the constituent compounds evaluated for its impact on rat platelet aggregation. edaegypt.gov.eg An extract containing epitaxifolin demonstrated significant and concentration-dependent inhibitory effects on platelet aggregation induced by various agonists, including collagen, thrombin, and arachidonic acid (AA). edaegypt.gov.eg This inhibition was also associated with a prolongation of bleeding times. edaegypt.gov.eg

While specific quantitative data solely for this compound's direct effects on platelet aggregation is limited in the provided literature, related flavanonols like taxifolin have shown similar activities. Taxifolin has been observed to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and thrombin release. nih.gov Furthermore, taxifolin caused a concentration-dependent decrease in cytoplasmic Ca2+ levels in thrombocytes, potentially through the inhibition of Ca2+ channels. nih.gov Higher concentrations of taxifolin also led to a decrease in basal cytoplasmic Ca2+ concentration, possibly due to an elevation in cyclic adenosine monophosphate (cAMP) levels. nih.gov

Anti-hyperuricemic Effects

Research into the anti-hyperuricemic effects of flavanonols has primarily focused on taxifolin, a closely related compound to this compound. Taxifolin has demonstrated significant anti-hyperuricemic effects in in vitro models, specifically in cultured AML12 hepatocytes. nih.gov In these cells, taxifolin was shown to suppress uric acid (UA) production in a dose- and time-dependent manner. nih.gov

At a concentration of 100 μM, taxifolin suppressed uric acid productivity to 79.5 ± 1.6% of the control. nih.gov This effect indicates a notable reduction in UA synthesis. The mechanism underlying this anti-hyperuricemic action is, at least in part, attributed to the suppression of hepatic xanthine (B1682287) oxidase (XO) activity. nih.gov Xanthine oxidase is a key enzyme involved in the purine (B94841) catabolism pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov

The following table summarizes the in vitro effect of taxifolin on uric acid production in cultured hepatocytes:

| Compound | Concentration (μM) | Uric Acid Productivity (% of Control) |

| Taxifolin | 100 | 79.5 ± 1.6 |

Modulation of Nitric Oxide (NO) Bioavailability

The modulation of nitric oxide (NO) bioavailability is another area where flavanonols, including taxifolin, have shown in vitro activity. Taxifolin has been associated with an increase in nitric oxide bioavailability in various experimental models. nih.gov This beneficial effect is often linked to its anti-inflammatory and antioxidant properties. nih.gov

Mechanistic studies suggest that taxifolin can influence NO production by modulating the activity of both endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). nih.gov While eNOS produces NO for physiological functions like vasodilation, iNOS is typically induced under inflammatory conditions, leading to excessive NO production which can be detrimental. The ability of taxifolin to alter NO production pathways contributes to its observed cardiovascular and anti-inflammatory effects. nih.gov

No specific quantitative in vitro data for this compound directly modulating NO bioavailability was found in the provided search results. However, its structural relationship to taxifolin suggests that it may share similar properties in influencing NO pathways.

In Vivo Preclinical Investigations of + Epitaxifolin Non Human Models

Organ-Specific Studies (excluding human data)

Studies in Breast Cancer Models (e.g., 4T1 cells in BALB/c mice)

In breast cancer models, particularly using 4T1 cells in BALB/c mice, investigations have explored the anti-cancer potential of flavanonols. A study examining the effects of Taxifolin (B1681242), a diastereomer of (+)-Epitaxifolin, in combination with Epirubicin, demonstrated significant therapeutic outcomes in this model. The coadministration of Taxifolin and Epirubicin suppressed tumor growth in BALB/c mice inoculated with 4T1 breast cancer cells researchgate.net. This combination treatment was also shown to reduce cell viability and cytotoxicity in 4T1 cell lines in vitro researchgate.net. These findings suggest a supportive role for Taxifolin in breast cancer treatment within an in vivo setting, indicating potential avenues for research into this compound given their structural kinship.

Molecular Pathway Modulation in Animal Models

Flavonoids, including Taxifolin and its diastereomers, are known to modulate various molecular pathways, influencing gene and protein expression, oxidative stress markers, and cellular mechanisms in disease models.

Studies in animal models, predominantly using Taxifolin, have revealed its impact on gene and protein expression, particularly in the context of cancer and oxidative stress. In the 4T1 breast cancer allograft model in BALB/c mice, coadministration of Taxifolin and Epirubicin significantly increased the levels of active caspase-3/7, indicating the induction of apoptosis researchgate.net. Furthermore, this combination treatment led to the downregulation of messenger RNA (mRNA) and protein levels of several markers associated with epithelial-mesenchymal transition (EMT), including N-cadherin, β-catenin, vimentin, snail, and slug researchgate.net. Conversely, the expression of the E-cadherin gene was upregulated, and the mRNA levels of Zeb1 and Zeb2 genes were significantly decreased researchgate.net.

Beyond cancer, Taxifolin has been shown to influence other molecular pathways. It has been reported to elevate the total nitric oxide synthase (NOS) activity and inducible NOS (iNOS) protein expression, while reducing cyclooxygenase-2 (COX-2) protein expression in the tissue of the abdominal aorta researchgate.net. Additionally, Taxifolin increased the gene expression of the anti-inflammatory interleukin-10 (Il10) researchgate.net. In neuronal contexts, Taxifolin correlated with increased expression of antiapoptotic and antioxidant genes such as Stat3, Nrf-2, Bcl-2, Bcl-xL, and Ikk2, as well as genes coding for AMPA and kainate receptor subunits researchgate.net. It also decreased the expression of the prooxidant enzyme NOS and the proinflammatory cytokine IL-1β researchgate.net.

Table 1: Impact of Taxifolin on Gene and Protein Expression in Animal Models

| Gene/Protein Target | Effect | Model/Context | Reference |

| Active Caspase-3/7 | Increased | 4T1 breast cancer (BALB/c mice) | researchgate.net |

| N-cadherin (mRNA & protein) | Downregulated | 4T1 breast cancer (BALB/c mice) | researchgate.net |

| β-catenin (mRNA & protein) | Downregulated | 4T1 breast cancer (BALB/c mice) | researchgate.net |

| Vimentin (mRNA & protein) | Downregulated | 4T1 breast cancer (BALB/c mice) | researchgate.net |

| Snail (mRNA & protein) | Downregulated | 4T1 breast cancer (BALB/c mice) | researchgate.net |

| Slug (mRNA & protein) | Downregulated | 4T1 breast cancer (BALB/c mice) | researchgate.net |

| E-cadherin (gene) | Upregulated | 4T1 breast cancer (BALB/c mice) | researchgate.net |

| Zeb1 (mRNA) | Decreased | 4T1 breast cancer (BALB/c mice) | researchgate.net |

| Zeb2 (mRNA) | Decreased | 4T1 breast cancer (BALB/c mice) | researchgate.net |

| Total NOS activity | Elevated | Abdominal aorta tissue | researchgate.net |

| iNOS protein expression | Elevated | Abdominal aorta tissue | researchgate.net |

| COX-2 protein expression | Reduced | Abdominal aorta tissue | researchgate.net |

| Il10 (gene) | Increased | - | researchgate.net |

| Stat3 (gene) | Increased | Neurons | researchgate.net |

| Nrf-2 (gene) | Increased | Neurons | researchgate.net |

| Bcl-2 (gene) | Increased | Neurons | researchgate.net |

| Bcl-xL (gene) | Increased | Neurons | researchgate.net |

| Ikk2 (gene) | Increased | Neurons | researchgate.net |

| AMPA receptor subunits (genes) | Increased | Neurons | researchgate.net |

| Kainate receptor subunits (genes) | Increased | Neurons | researchgate.net |

| Prooxidant enzyme NOS | Decreased | Neurons | researchgate.net |

| IL-1β (proinflammatory cytokine) | Decreased | Neurons | researchgate.net |

The antioxidant properties of flavanonols are well-documented, and studies in animal models have investigated their impact on oxidative stress markers in various tissues. The antioxidant action of Taxifolin, for instance, is associated with the activation of enzymes within the antioxidant defense system, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) nih.gov. Flavonoids, including Taxifolin, can reduce oxidative overload, which may be linked to changes in iron metabolism, such as reducing iron absorption in the intestine nih.gov. In the liver of iron-treated Wistar rats, Taxifolin reduced iron content and prevented lipid peroxidation and protein oxidation, while increasing total antioxidant capacity through the modulation of redox-sensitive mitogen-activated protein kinase (MAPK) signaling nih.gov.

Despite these beneficial effects, one study noted that Taxifolin failed to reduce superoxide production in the tissue of the abdominal aorta after oral administration researchgate.net. However, Taxifolin has demonstrated electron donor and H atom donor properties in vitro researchgate.net. In the context of neuroprotection, Taxifolin inhibited excessive reactive oxygen species (ROS) production and prevented an irreversible cytosolic Ca2+ concentration increase in GABAergic neurons researchgate.net. A derivative, epitaxifolin 3-O-β-D-xylopyranoside, was observed to preserve the reduced activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione reductase (GR) in response to high glutamate (B1630785) concentrations, and also recovered reduced glutathione (GSH) content in accommodation with a decrease in ROS production researchgate.net. Taxifolin has also shown a pronounced antioxidant effect in vivo in hepatitis induced by tetrachloromethane and a neuroprotective effect by inhibiting oxidative damage to neurons in rat cerebral cortex cells researchgate.net.

Table 2: Impact of Taxifolin and its Derivatives on Oxidative Stress Markers in Tissues

| Oxidative Stress Marker/Enzyme | Effect | Model/Context | Compound | Reference |

| SOD, CAT, GPx (activities) | Activation | General antioxidant defense | Taxifolin | nih.gov |

| Iron content (liver) | Reduced | Iron-treated Wistar rats | Taxifolin | nih.gov |

| Lipid peroxidation (liver) | Prevented | Iron-treated Wistar rats | Taxifolin | nih.gov |

| Protein oxidation (liver) | Prevented | Iron-treated Wistar rats | Taxifolin | nih.gov |

| Total antioxidant capacity | Increased | Iron-treated Wistar rats | Taxifolin | nih.gov |

| Superoxide production | No reduction | Abdominal aorta tissue | Taxifolin | researchgate.net |

| ROS production | Inhibited/Decreased | GABAergic neurons; general | Taxifolin; Epitaxifolin 3-O-β-D-xylopyranoside | researchgate.netresearchgate.net |

| Cytosolic Ca2+ concentration | Prevented increase | GABAergic neurons | Taxifolin | researchgate.net |

| SOD, GR (activities) | Preserved | High glutamate concentration | Epitaxifolin 3-O-β-D-xylopyranoside | researchgate.net |

| GSH content | Recovered | High glutamate concentration | Epitaxifolin 3-O-β-D-xylopyranoside | researchgate.net |

| Oxidative damage to neurons | Inhibited | Rat cerebral cortex cells | Taxifolin | researchgate.net |

The cellular mechanisms through which this compound and related flavanonols exert their effects in disease models are diverse, often involving the regulation of cell survival, death, and inflammatory responses. In the context of breast cancer, the coadministration of Taxifolin with Epirubicin in 4T1 cell-implanted BALB/c mice led to a significant increase in active caspase-3/7 levels, indicating the induction of programmed cell death (apoptosis) as a key therapeutic mechanism researchgate.net.

Beyond cancer, Taxifolin has demonstrated neuroprotective effects by preventing the death of GABAergic neurons. This protective action is linked to its ability to inhibit excessive reactive oxygen species (ROS) production and an irreversible increase in cytosolic Ca2+ concentration researchgate.net. These cellular events are crucial in preventing neuronal damage and maintaining cellular homeostasis. The neuroprotective effect of Taxifolin was also correlated with an increased expression of antiapoptotic genes (Bcl-2, Bcl-xL) and antioxidant genes (Stat3, Nrf-2), further highlighting its role in modulating cellular survival pathways researchgate.net.

Analytical Methodologies for Identification and Quantification of + Epitaxifolin

Chromatographic Techniques

Chromatographic methods are fundamental for separating (+)-Epitaxifolin from complex mixtures, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound, particularly for its separation from closely related isomers like taxifolin (B1681242). Specific HPLC methods have been developed to achieve optimal resolution. For instance, the separation of taxifolin and epitaxifolin, which often exhibit slightly overlapped peaks, has been performed using a gradient elution method. This method typically involves a mobile phase consisting of 0.2% formic acid (solvent A) and acetonitrile (B52724) (solvent B), with a gradient program such as 5–30% B over 0–20 minutes, followed by an increase to 30–100% B over 20–21 minutes. The analysis is commonly conducted at a temperature of 40 °C with a flow rate of 4 mL/min, and detection is achieved at wavelengths of 254 nm and 280 nm. bg.ac.rsresearchgate.net

In chiral HPLC analysis, this compound has been reported with a retention time (tR) of 18.7 minutes, while its enantiomer, (-)-epitaxifolin (B1212871), showed a tR of 20.1 minutes. asm.org Reversed-phase HPLC (RP-HPLC) methods for general flavonoid analysis, which would include this compound, often utilize aqueous 2% acetic acid and methanol (B129727) with a modified gradient (e.g., methanol increasing from 5% to 95% in 12 minutes). asm.org HPLC coupled with photodiode array detection (PDA) and tandem mass spectrometry (MS2) has also been utilized for identifying polyphenolic compounds, including epitaxifolin, in botanical extracts such as Anastatica hierochuntica. gla.ac.ukresearchgate.net Furthermore, semipreparative HPLC has been successfully applied for the isolation of epitaxifolin from natural sources like the heartwood of Cotinus coggygria. bg.ac.rsresearchgate.net

Two-dimensional liquid chromatography (2D-LC), specifically the combination of reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), offers enhanced separation power for complex mixtures containing this compound. This comprehensive 2D-LC approach, often coupled with advanced mass spectrometry, has been instrumental in the non-targeted analysis of secondary metabolites. chromatographyonline.comchromatographyonline.comchromatographyonline.comnih.govlcms.czchromatographyonline.com

The RPLC × HILIC system provides a four-dimensional (4D) separation space when combined with ion mobility spectrometry and high-resolution mass spectrometry (RPLC × HILIC × cIMS × HRMS), leading to highly structured compound organization and the ability to obtain experimental collision cross-section (CCS) values for identified compounds. chromatographyonline.comchromatographyonline.comnih.govlcms.czchromatographyonline.com HILIC and RPLC are considered complementary techniques, particularly effective for the analysis of polar and ionizable compounds that may be poorly retained in conventional RPLC. mdpi.com While this combination is increasingly popular in 2D-LC, challenges related to mobile phase incompatibility between the two dimensions (e.g., high acetonitrile content in HILIC effluent affecting RPLC retention) must be addressed to prevent issues like peak breakthrough. chromatographyonline.comnih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are indispensable for the definitive identification and structural characterization of this compound, often providing molecular weight information and characteristic fragmentation patterns.

Electrospray cyclic ion mobility quadrupole time-of-flight mass spectrometry (ESI-Q-cIMS-qTOF) represents a powerful analytical platform for the detailed profiling of secondary metabolites, including this compound. This technique, when integrated with 2D-LC, has enabled the first-time identification of this compound in complex biological samples such as shea kernels and shells. chromatographyonline.comchromatographyonline.comchromatographyonline.comnih.govlcms.czchromatographyonline.com

The ESI-Q-cIMS-qTOF system allows for a highly organized separation of compounds in the 4D space (RPLC × HILIC × cIMS × HRMS), yielding experimental collision cross-section (CCS) values that aid in compound annotation. chromatographyonline.comchromatographyonline.comnih.govlcms.czchromatographyonline.com A key advantage of using single-pass cyclic ion mobility spectrometry before fragmentation is the significant improvement in the purity of data-independent acquisition (DIA) mass spectra. This capability allows for the resolution of near-isobars and even isobars, enhancing the confidence in compound identification. lcms.cz

Tandem mass spectrometry, specifically MS2 and MS3 fragmentation pattern analysis, is critical for the structural elucidation and confident identification of this compound and other polyphenolic compounds. The fragmentation patterns generated provide diagnostic ions that reveal the compound's structural features. gla.ac.ukresearchgate.net

In MS2 analysis, collision-induced dissociation (CID) is commonly employed to generate a rich array of fragment ions from the precursor ion, providing valuable structural information. nih.gov For more complex compounds or when further structural details are required, MS3 (or higher-order MSn) fragmentation can be performed. MS3 spectra are particularly useful in cases where MS2 spectra might lack sufficient backbone fragmentation, such as in phosphopeptide analysis, by targeting neutral loss products for further fragmentation. nih.govnih.gov This multi-stage fragmentation approach is highly effective for elucidating the structures of complex molecules like flavonoids. nih.gov

Gas Chromatography–Mass Spectrometry (GC–MS) is a valuable technique for the metabolomics analysis and identification of various chemical compounds, including certain flavonoids and related compounds, in plant extracts. While often requiring derivatization for less volatile or more polar compounds, GC-MS provides robust annotation capabilities. updatepublishing.comresearchgate.netresearchgate.net

In studies involving plant metabolomics, this compound has been identified using GC-MS. For example, in the analysis of Neolamarckia cadamba fruit peel, this compound was detected with a retention time of 46.745 minutes and a molecular weight of 304.3. updatepublishing.comresearchgate.net The typical GC-MS setup for such analyses involves specific parameters: an injection temperature of 250 °C, an Rxi-5Sil MS column, a temperature program starting at 40 °C for 2 minutes and increasing to 320 °C at 8 °C per minute for 10 minutes, a split ratio of 1:30, an ion source temperature of 220 °C, an interface temperature of 300 °C, and a mass range of 40 m/z to 600 m/z. Samples are commonly derivatized, for instance, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to enhance volatility and thermal stability. updatepublishing.com Although GC-MS offers strong identification capabilities, it may have limitations in sensitivity for certain compound classes or in comparability with fragmentation libraries compared to LC-MS. chromatographyonline.com

GC-MS Analytical Parameters for this compound and Related Compounds

| Parameter | Value | Source |

| Injection Temperature | 250 °C | updatepublishing.com |

| Column | Rxi-5Sil MS column | updatepublishing.com |

| Temperature Program | 40 °C (2 min) → 320 °C (8 °C/min, hold 10 min) | updatepublishing.com |

| Split Ratio | 1:30 | updatepublishing.com |

| Ion Source Temperature | 220 °C | updatepublishing.com |

| Interface Temperature | 300 °C | updatepublishing.com |

| Mass Range | 40 m/z to 600 m/z | updatepublishing.com |

| Derivatization Agent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | updatepublishing.com |

| Retention Time | 46.745 min (for this compound) | updatepublishing.comresearchgate.net |

| Molecular Weight | 304.3 (for this compound) | updatepublishing.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and verification of organic compounds, including this compound. Both one-dimensional (1D) NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the complete chemical structure of this compound. nih.gov

A crucial application of NMR in characterizing this compound lies in determining its stereochemistry, particularly the relative configuration of the protons at the C-2 and C-3 positions. For dihydroflavanonols like this compound, a characteristic coupling constant (J) of approximately 3 Hz between the H-2 and H-3 protons is indicative of a cis-configuration. nih.govwikipedia.org This specific coupling pattern allows for differentiation from other stereoisomers, such as (+)-Taxifolin, which exhibits distinct NMR profiles. Detailed analysis of the full set of ¹H and ¹³C chemical shifts, along with correlations observed in 2D NMR spectra, provides comprehensive information about the compound's connectivity and spatial arrangement, confirming its identity. nih.gov

Spectrophotometric Methods for General Polyphenolic Assessment

As a flavonoid, this compound belongs to the broader class of polyphenolic compounds, which are widely recognized for their antioxidant properties. nih.gov Spectrophotometric methods, while not specific to this compound itself, are frequently employed to assess the total phenolic content in plant extracts or samples where this compound may be a constituent. These methods provide a general measure of the collective presence of phenolic compounds.

In Silico and Computational Approaches for Structural and Activity Predictions

In silico and computational approaches have become indispensable tools in modern chemical and pharmaceutical research, offering insights into the structural properties and potential biological activities of compounds like this compound without the need for extensive experimental work. These methods include molecular docking, computational screening, and Density Functional Theory (DFT) studies.

Molecular docking simulations are extensively utilized to predict the binding affinity and orientation of small molecules, such as this compound, with specific protein targets. For instance, this compound has been investigated computationally for its potential to inhibit viral proteases, including the main protease (Mpro) of SARS-CoV-2 and the NS2B/NS3 protease of dengue virus. While some studies suggest that its binding free energies might be less favorable compared to other stereoisomers like (-)-Taxifolin (B1214235), these computational screenings help identify promising candidates for further experimental validation. Molecular docking provides a theoretical framework for understanding the molecular interactions that underpin a compound's activity.

Density Functional Theory (DFT) is another powerful computational method used to calculate and predict various molecular properties, including electronic structure, stability, and spectroscopic parameters. DFT studies can support the interpretation of NMR spectra by predicting chemical shifts and can also be employed to understand the stability and potential degradation pathways of compounds like taxifolin, which is structurally related to this compound. wikipedia.org These computational tools accelerate the drug discovery process by prioritizing compounds with favorable predicted properties and interactions, thereby guiding more focused experimental investigations.

Future Research Directions and Translational Potential in Academic Contexts

Elucidation of Undiscovered Mechanisms of Action

A primary direction for future research involves a comprehensive elucidation of the precise molecular mechanisms through which (+)-Epitaxifolin exerts its biological effects. While flavonoids, including taxifolin (B1681242) and its stereoisomers, are generally recognized for properties such as antioxidant, anti-inflammatory, and antiviral activities, the specific pathways and targets for this compound require more detailed investigation researchgate.netnih.gov.

Research has begun to identify specific molecular targets for this compound. For instance, it has been reported to act as an uncompetitive inhibitor of soluble epoxide hydrolase (sEH), demonstrating an IC50 value of 6.74 μM mdpi.com. This finding suggests that this compound could modulate lipid metabolism and inflammatory processes regulated by sEH, opening avenues for further investigation into its role in related physiological and pathological conditions mdpi.com. Future studies should aim to:

Confirm and expand upon identified targets like sEH through robust biochemical and cellular assays.

Utilize omics technologies (e.g., proteomics, metabolomics, transcriptomics) to broadly identify perturbed signaling pathways in response to this compound treatment in various cell lines and in vivo models.

Investigate its interaction with other enzymes, receptors, and transcription factors that are commonly modulated by flavanonols, such as those involved in oxidative stress response (e.g., Nrf2 pathway) or inflammatory cascades (e.g., NF-κB) nih.gov.

Ascertain the molecular targets of this compound and its metabolites in various organs, particularly given its presence in diverse plant sources with traditional medicinal uses mdpi.com.

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

Understanding the structure-activity relationships (SAR) of this compound is fundamental for optimizing its bioactivity and developing more potent derivatives. As a stereoisomer of taxifolin, this compound's unique (2S,3R)-configuration is critical nih.govnih.gov. Taxifolin itself has four stereoisomers, and their differential distribution and biological effects underscore the importance of stereospecific SAR studies nih.govresearchgate.net.

Future research should include:

Systematic synthesis or isolation of this compound derivatives and analogues with modifications to its hydroxyl groups, catechol moiety, or heterocyclic ring researchgate.net.

Comparative studies of the biological activities of this compound against its other stereoisomers and related flavonoids to pinpoint the structural features responsible for specific activities.

Computational approaches, such as molecular docking and dynamics simulations, to predict and validate binding affinities to identified molecular targets, providing insights into optimal structural configurations for enhanced bioactivity mdpi.com.

Investigation of Synergistic Effects with Other Phytochemicals or Research Agents

Natural products often exhibit their effects through complex interactions with other compounds present in their native matrices. Investigating the synergistic effects of this compound with other phytochemicals or established research agents is a promising area. This approach could lead to the development of more effective multi-component formulations or combination therapies, potentially enhancing efficacy and reducing required concentrations of individual compounds.

Research should focus on:

Evaluating combinations of this compound with other flavonoids or active compounds found in the same plant sources (e.g., Nelumbo nucifera, Cotinus coggygria) to identify beneficial synergistic interactions bg.ac.rsmdpi.com.

Exploring synergistic effects with known research agents or compounds targeting similar or complementary biological pathways, for example, in antioxidant, anti-inflammatory, or sEH inhibition contexts researchgate.netmdpi.com.

Utilizing in vitro and in vivo models to assess the combined effects on specific biological endpoints and underlying molecular mechanisms.

Development of Advanced Analytical and Isolation Techniques

The growing interest in naturally occurring bioactive compounds necessitates the continuous development of new and more effective analytical and isolation techniques nih.gov. For this compound, which can exist alongside other stereoisomers, highly selective and sensitive methods are particularly important for accurate quantification and purification researchgate.nethplc2025-bruges.org.

Key research directions include:

Further refinement of hyphenated analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), including advanced forms like HPLC-ESI-TOF-MS and ultrahigh-pressure liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS), for precise identification, quantification, and impurity profiling of this compound in complex matrices researchgate.netchromatographyonline.compreprints.orgchromatographyonline.comchromatographyonline.comchromatographyonline.comchromatographyonline.com.

Development of stereospecific separation methods, building upon existing HPLC techniques for taxifolin enantiomers, to isolate and quantify this compound with high purity from crude extracts researchgate.netnih.govresearchgate.net.

Exploration of advanced extraction techniques, such as pressurized liquid extraction, supercritical fluid extraction, or ultrasound-assisted extraction, to enhance the yield and purity of this compound from plant materials in a sustainable manner researchgate.netmdpi.comresearchgate.net.

Integration of automation and miniaturization into analytical workflows to increase throughput, enhance reproducibility, and reduce solvent and sample consumption hplc2025-bruges.org.

Application in Development of Research Probes and Tool Compounds

Given its specific activity as an sEH inhibitor and its flavonoid structure, this compound holds potential as a research probe or tool compound for academic investigations. Such compounds are invaluable for dissecting biological pathways and validating therapeutic targets.

Future applications in this area could involve:

Developing labeled versions of this compound (e.g., fluorescently tagged or radiolabeled) to track its distribution, cellular uptake, and binding to molecular targets in vitro and in vivo.

Utilizing this compound as a chemical probe to perturb specific biological systems (e.g., sEH activity, oxidative stress pathways) to understand their roles in disease models.

Employing this compound as a reference compound in drug discovery screens for novel sEH inhibitors or other related bioactivities.

Discovery of Novel Natural Sources and Sustainable Extraction Methods